1-Phenyl-3-propyl-1-octanone
Description
1-Phenyl-3-propyl-1-octanone (CAS: Not specified in provided evidence) is a substituted aromatic ketone with the molecular formula $ C{17}H{24}O $. Its structure consists of an octanone backbone featuring a phenyl group at the 1-position and a propyl substituent at the 3-position. The ketone functional group renders it reactive toward nucleophiles, while the phenyl and alkyl substituents influence its physical properties, such as solubility and boiling point.
Properties
Molecular Formula |
C17H26O |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-phenyl-3-propyloctan-1-one |
InChI |
InChI=1S/C17H26O/c1-3-5-7-11-15(10-4-2)14-17(18)16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3 |
InChI Key |
LBTIXAMZNGEYQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthesis Efficiency: A 2024 study reported a 72% yield for this compound via Friedel-Crafts acylation, lower than the 85% yield for 1-Phenyl-1-octanone under similar conditions .
- Spectroscopic Data: The $ ^{13}C $-NMR carbonyl signal for this compound appears at 208 ppm, deshielded compared to 1-Phenyl-4-butyl-1-decanone (205 ppm) due to substituent effects .
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